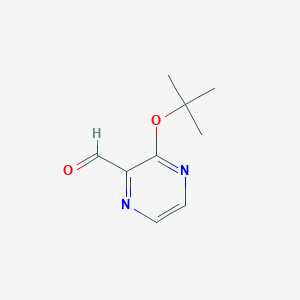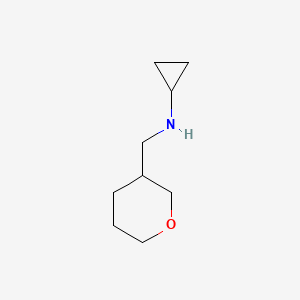
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone antibiotics. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including fluorine atoms and a piperazine ring. It is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections.
Méthodes De Préparation
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or its derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the ester or amide groups can be achieved using acidic or basic conditions, leading to the formation of carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new antibiotics and antibacterial agents.
Biology: It is used in studies related to bacterial resistance mechanisms and the development of new strategies to combat bacterial infections.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the formulation of pharmaceutical products and as an intermediate in the production of other quinolone-based compounds.
Mécanisme D'action
The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics, such as ciprofloxacin and levofloxacin. While all these compounds share a similar quinoline core structure, they differ in their substituents and specific activity profiles. For example:
Ciprofloxacin: Contains a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position. It is widely used for treating various bacterial infections.
Levofloxacin: Contains a fluorine atom at the C-6 position and a methyl group at the N-1 position. It is known for its broad-spectrum antibacterial activity and is used in the treatment of respiratory and urinary tract infections.
The unique combination of substituents in this compound contributes to its specific antibacterial activity and pharmacokinetic properties.
Propriétés
Numéro CAS |
108138-27-8 |
|---|---|
Formule moléculaire |
C20H16F3N3O3 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H16F3N3O3/c21-11-1-2-16(14(22)7-11)26-10-13(20(28)29)19(27)12-8-15(23)18(9-17(12)26)25-5-3-24-4-6-25/h1-2,7-10,24H,3-6H2,(H,28,29) |
Clé InChI |
AAMFCDRGHVWGAW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
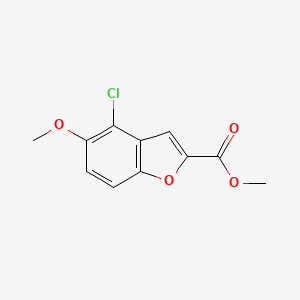



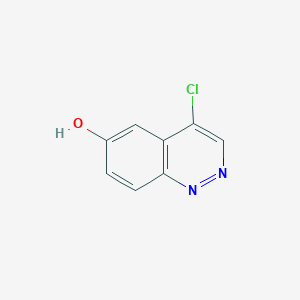
![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)

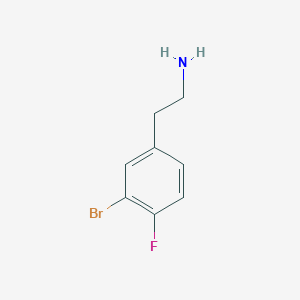

![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)
